1-[(4-Bromophenyl)methyl]azetidine-3-carboxylic acid
Overview
Description
1-[(4-Bromophenyl)methyl]azetidine-3-carboxylic acid is a chemical compound with the molecular formula C11H12BrNO2 and a molecular weight of 270.12 g/mol . This compound features an azetidine ring, a four-membered nitrogen-containing heterocycle, which is known for its significant ring strain and unique reactivity
Preparation Methods
The synthesis of 1-[(4-Bromophenyl)methyl]azetidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzylamine and azetidine-3-carboxylic acid.
Formation of Intermediate: The 4-bromobenzylamine is reacted with a suitable protecting group to form a protected intermediate.
Cyclization: The protected intermediate undergoes cyclization to form the azetidine ring.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
1-[(4-Bromophenyl)methyl]azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .
Scientific Research Applications
1-[(4-Bromophenyl)methyl]azetidine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)methyl]azetidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain and reactivity allow it to form stable complexes with these targets, thereby modulating their activity. The bromophenyl group enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-[(4-Bromophenyl)methyl]azetidine-3-carboxylic acid can be compared with other azetidine derivatives, such as:
1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid: Similar structure but with the bromine atom in a different position, affecting its reactivity and applications.
3-Azetidinecarboxylic acid: Lacks the bromophenyl group, resulting in different chemical properties and uses.
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-10-3-1-8(2-4-10)5-13-6-9(7-13)11(14)15/h1-4,9H,5-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHILHKLDIUQEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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